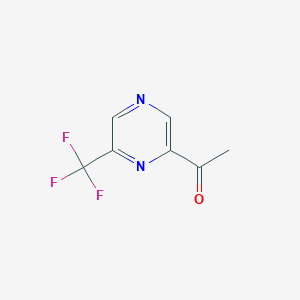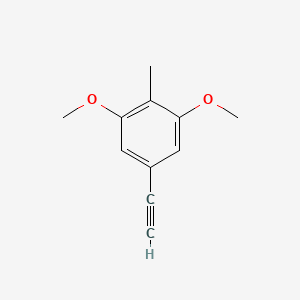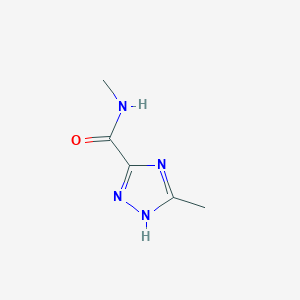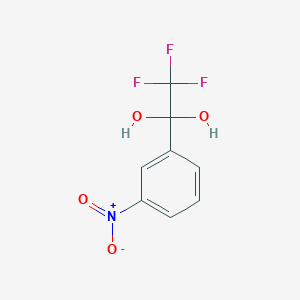
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol is an organic compound with the molecular formula C8H6F3NO4 It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to an ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol typically involves the reaction of 2,2,2-trifluoroacetophenone with nitric acid under controlled conditions. The reaction proceeds through nitration, followed by reduction and subsequent hydrolysis to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 2,2,2-trifluoro-1-(3-aminophenyl)ethane-1,1-diol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone or 2,2,2-trifluoro-1-(3-nitrophenyl)acetic acid.
Reduction: Formation of 2,2,2-trifluoro-1-(3-aminophenyl)ethane-1,1-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique trifluoromethyl and nitrophenyl groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The compound’s ability to modulate enzyme activity and protein function is also of interest in understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethane-1,1-diol
- 2,2,2-Trifluoro-1-(3-aminophenyl)ethane-1,1-diol
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group provides opportunities for further functionalization and reactivity. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6F3NO4 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-nitrophenyl)ethane-1,1-diol |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)7(13,14)5-2-1-3-6(4-5)12(15)16/h1-4,13-14H |
InChI Key |
CHFOOOCBAANQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)
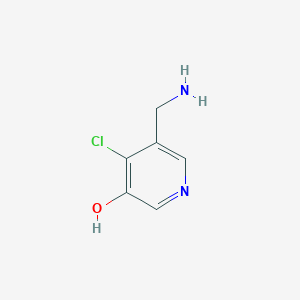
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)

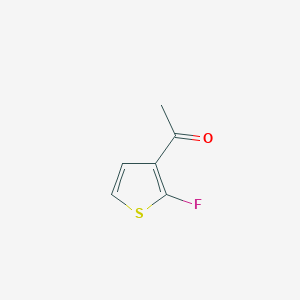


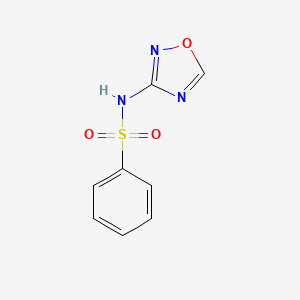
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)

